1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(2-Ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. Its structure includes a 2-ethylphenyl group at position 1, a phenyl group at position 3, and a methyl substituent at position 5. These substitutions influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Properties
IUPAC Name |
1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-14-13-17(2)15-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKDPVYZGXZEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.5 g/mol. Its structure features a pyrazoloquinoline backbone, which is crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS Inhibition |
| 2m | Not specified | COX-2 Inhibition |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been extensively studied. For example, compounds derived from this scaffold showed antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (DLD-1). The observed IC50 values indicate strong cytotoxicity comparable to established chemotherapeutic agents .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference Drug | Reference |
|---|---|---|---|---|
| Compound I | HeLa | 0.07 | Erlotinib | |
| Compound II | SUIT-2 | 0.06 | Daunorubicin | |
| Compound III | DLD-1 | 13 | Daunorubicin |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives in RAW 264.7 macrophages. Among them, compound 2a exhibited a remarkable IC50 value of 0.39 μM for NO production inhibition while maintaining a relatively high cytotoxicity at higher concentrations . This highlights the need for careful optimization of these compounds to balance efficacy and safety.
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer activity, several derivatives were screened against multiple cancer cell lines using the WST-8 assay. Compounds showed varying degrees of growth inhibition with some achieving over 100% growth inhibition at specific concentrations, indicating their potential as effective anticancer agents .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their inhibitory effects on key targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial in tumor development and angiogenesis. Research has shown that certain derivatives can inhibit the proliferation of cancer cell lines, such as HEPG2, with promising IC50 values comparable to established anticancer drugs like erlotinib and sorafenib .
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. In molecular docking studies, it demonstrated strong binding affinity to Plasmodium falciparum lactate dehydrogenase, indicating a potential mechanism for selective inhibition against malaria strains . The high selectivity index observed in these studies suggests that modifications to the pyrazoloquinoline structure could enhance its efficacy against malaria while minimizing cytotoxic effects on mammalian cells.
Multicomponent Reactions
The synthesis of 1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler starting materials, thereby streamlining the synthetic process. Recent advancements in MCR techniques have led to improved yields and shorter reaction times, making them attractive for the synthesis of bioactive compounds .
Combinatorial Chemistry
Combinatorial chemistry approaches have also been employed to create libraries of pyrazoloquinoline derivatives. This method facilitates the exploration of structure-activity relationships (SAR) by enabling rapid synthesis and screening of multiple compounds against biological targets. The ability to generate diverse chemical entities is crucial for identifying lead compounds with desirable pharmacological profiles .
Case Studies and Findings
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The phenyl and ethylphenyl substituents enable regioselective electrophilic substitutions. Key reactions include:
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Nitration : Occurs preferentially at the para position of the phenyl ring due to electron-donating methyl and ethyl groups. Reaction conditions typically involve HNO₃/H₂SO₄ at 0–5°C.
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Halogenation : Chlorination or bromination proceeds under mild Lewis acid catalysis (e.g., FeCl₃ or AlCl₃), targeting the quinoline moiety .
Table 1: Electrophilic Substitution Examples
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para (Phenyl) | 72–78 |
| Bromination | Br₂/FeCl₃, RT | C-6 (Quinoline) | 65 |
Cyclization and Ring-Functionalization
The pyrazoloquinoline scaffold undergoes cyclization to form fused heterocycles:
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Microwave-Assisted Cyclization : Reactions with alkynes or nitriles under microwave irradiation (175°C, CuI/Yb(OTf)₃ catalysis) yield tetracyclic derivatives .
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Acid-Mediated Cyclocondensation : Trifluoroacetic acid (TFA) promotes tandem reactions with DMSO as a methine source, forming pyrazolo[4,3-c]quinolines .
Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by cyclization (Scheme 1) :
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Condensation of aniline derivatives with pyrazolone.
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TFA-mediated activation of DMSO to generate a methine bridge.
Carboxylation
Introduction of carboxyl groups at position 4 enhances biological activity (e.g., MRP2 inhibition). Acylation using RCOCl/AlCl₃ or oxidation of methyl groups (KMnO₄/H₂O) achieves this .
Example :
Methylation/Demethylation
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Methylation : CH₃I/K₂CO₃ selectively methylates the pyrazole nitrogen .
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Demethylation : BBr₃/CH₂Cl₂ removes methyl groups for further functionalization .
Stability and Reactivity Under Varied Conditions
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Acid/Base Stability : Stable in mild acids (pH 4–6) but degrades in strong bases (pH >10).
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Thermal Stability : Decomposes above 250°C, with no degradation observed under microwave conditions (≤175°C) .
Biological Activity Modulation via Structural Modifications
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Anti-Inflammatory Derivatives : Introduction of sulfonamide groups at position 7 reduces COX-2 IC₅₀ by 40% .
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Fluorescent Sensors : Electron-withdrawing groups (e.g., NO₂) enhance fluorescence quantum yield (Φ = 0.42) .
Table 2: Structure-Activity Relationships
| Modification Site | Functional Group | Biological Effect | Reference |
|---|---|---|---|
| C-4 | -COOH | MRP2 inhibition | |
| C-7 | -SO₂NH₂ | Anti-inflammatory |
Friedländer Condensation
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Reactants : 2-Ethylphenyl pyrazolone + o-aminobenzaldehyde.
Multicomponent Reactions
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines exhibit anti-inflammatory effects primarily via inhibition of nitric oxide (NO) production and suppression of iNOS/COX-2 expression. Key analogs include:
The target compound’s 2-ethylphenyl group may enhance membrane permeability compared to polar substituents in 2i and 2m, though its direct anti-inflammatory activity remains unquantified in the literature.
Anticancer Activity
Pyrazolo[4,3-c]quinolines with methyl or halogen substituents demonstrate cytotoxicity against cancer cell lines:
Structural and Physicochemical Comparison
Substituent positioning critically impacts activity:
- Position 1 : Aromatic groups (e.g., 2-ethylphenyl in the target compound) improve binding affinity to hydrophobic pockets in target proteins .
- Position 3 : Phenyl groups enhance π-π stacking interactions, as seen in 3-(4-methylphenyl)-1-phenyl derivatives .
- Position 7 : Methyl groups reduce metabolic degradation, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
